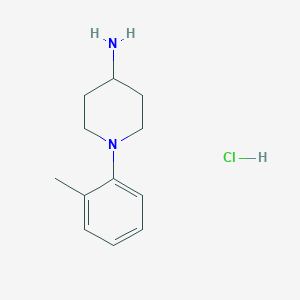
5-Ethyl-2-(pyridin-2-yl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-(pyridin-2-yl)indoline: is a heterocyclic compound that features an indoline core substituted with an ethyl group at the 5-position and a pyridin-2-yl group at the 2-position. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Ethyl-2-(pyridin-2-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-ethylindole and 2-pyridylboronic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2-bromo-5-ethylindole and 2-pyridylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) under reflux conditions.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: 5-Ethyl-2-(pyridin-2-yl)indoline can undergo oxidation reactions to form corresponding indole derivatives.
Reduction: Reduction of the compound can lead to the formation of indoline derivatives with reduced functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted indoline derivatives.
科学的研究の応用
Chemistry:
Catalysis: 5-Ethyl-2-(pyridin-2-yl)indoline derivatives are used as ligands in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
Antimicrobial Agents: Indoline derivatives exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Anticancer Agents: Some derivatives have shown potential as anticancer agents by inhibiting the growth of cancer cells.
Medicine:
Pharmaceutical Development: The compound is explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry:
Material Science: Indoline derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 5-Ethyl-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
類似化合物との比較
2-(Pyridin-2-yl)indoline: Lacks the ethyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Methyl-2-(pyridin-2-yl)indoline: Substituted with a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
5-Ethyl-2-(pyridin-3-yl)indoline: The pyridinyl group is attached at the 3-position instead of the 2-position, altering its interaction with molecular targets.
Uniqueness:
5-Ethyl-2-(pyridin-2-yl)indoline is unique due to the specific substitution pattern on the indoline ring, which influences its chemical reactivity and biological activity
特性
分子式 |
C15H16N2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
5-ethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-2-11-6-7-13-12(9-11)10-15(17-13)14-5-3-4-8-16-14/h3-9,15,17H,2,10H2,1H3 |
InChIキー |
NJKOBAMCOUZFHS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)NC(C2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)








![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)
